molecular formula C8H15BrO B13185158 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane

Katalognummer: B13185158
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: JFCFYONTQQDKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a propan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the bromomethyl and propan-2-yloxy groups. One common method involves the reaction of cyclopropane with bromomethyl and propan-2-yloxy reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

    Substitution Reactions: Products include cyclopropane derivatives with various substituents.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-[(methoxy)methyl]cyclopropane: Similar structure but with a methoxy group instead of propan-2-yloxy.

Eigenschaften

Molekularformel

C8H15BrO

Molekulargewicht

207.11 g/mol

IUPAC-Name

1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopropane

InChI

InChI=1S/C8H15BrO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

JFCFYONTQQDKDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.